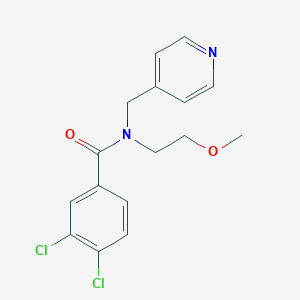

3,4-dichloro-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

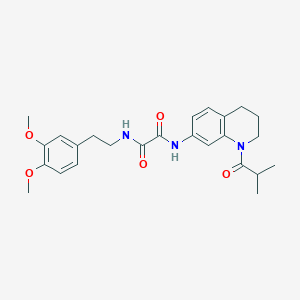

3,4-dichloro-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of a specific protein, leading to potential benefits in the treatment of various diseases.

Applications De Recherche Scientifique

Organic Synthesis

- Enantioselective Synthesis : The compound has been utilized in the enantioselective synthesis of piperidines, indicating its role in producing chiral molecules which are significant in pharmaceuticals (Calvez, Chiaroni, & Langlois, 1998).

Pharmacological Research

- Neuroleptic Activity : It has been used in the synthesis of benzamides with potential neuroleptic activity, showing its application in the development of new therapeutic agents (Iwanami et al., 1981).

Materials Science

- Luminescent Properties : Research has explored pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties, indicating applications in material science for creating responsive materials (Srivastava et al., 2017).

Chemical Analysis

- Capillary Electrophoresis : Studies have demonstrated its use in nonaqueous capillary electrophoresis, an analytical technique for separating compounds (Ye et al., 2012).

Crystallography and Structural Analysis

- Crystal Structure Analysis : The compound's derivatives have been examined for their crystal structures, aiding in the understanding of molecular interactions and structural properties (Artheswari, Maheshwaran, & Gautham, 2019).

Conformational Studies

- Conformational Analysis : It has been a subject of theoretical conformational studies, especially in the context of dopamine antagonistic benzamide drugs (van de Waterbeemd & Testa, 1983).

Anticancer Research

- Anticancer Evaluation : Benzamide derivatives, including this compound, have been synthesized and evaluated for their anticancer activity, highlighting its potential in cancer research (Mohan et al., 2021).

VEGFR-2 Inhibition

- VEGF Receptor Inhibition : It's been identified in studies focusing on inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is critical in angiogenesis and cancer therapy (Borzilleri et al., 2006).

H+/K+-ATPase Inhibition

- Gastric Acid Secretion Inhibition : Research has been conducted on derivatives of the compound as inhibitors of H+/K+-ATPase, a key enzyme in the regulation of gastric acid secretion (Ife et al., 1989).

Propriétés

IUPAC Name |

3,4-dichloro-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O2/c1-22-9-8-20(11-12-4-6-19-7-5-12)16(21)13-2-3-14(17)15(18)10-13/h2-7,10H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWWRMQJVFBAFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2718702.png)

![3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2718706.png)

![2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2718711.png)

![(3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2718714.png)

![6-Acetyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2718715.png)

![N~5~-(1,3-benzodioxol-5-ylmethyl)-N~7~-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2718719.png)

![N-benzyl-3-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2718723.png)